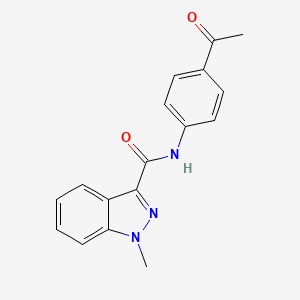

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been developed for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in the loss of muscle mass and strength.

Scientific Research Applications

Potential in Neurological Disorder Treatment

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, while not directly studied, shares structural similarities with indazole-carboxamides that have been researched for their biological activities. Indazole and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of neurological disorders such as Parkinson's disease. These compounds show promise due to their high potency and selectivity, which are crucial for minimizing side effects and maximizing therapeutic effects in neurological conditions (Tzvetkov et al., 2014).

Antiproliferative Properties

Further research into N-phenyl-1H-indazole-1-carboxamides, a class to which this compound structurally belongs, has shown that these compounds can have significant antiproliferative activity against various cancer cell lines. This suggests that this compound could potentially be explored for its anticancer properties, providing a new avenue for cancer treatment research (Maggio et al., 2011).

Structural Analysis for Drug Design

The structural analysis of similar compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, through crystal structure and Hirshfeld surface analysis, provides insights into the molecular interactions that govern binding affinity and specificity. Such analyses are essential for rational drug design, allowing for the optimization of therapeutic agents targeting specific enzymes or receptors. The research underscores the importance of detailed structural studies in the development of new pharmaceuticals (Polo-Cuadrado et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Related compounds have been shown to inhibit enzymes such asacetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . These enzymes are critical in nerve function, and their inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission.

Biochemical Pathways

The inhibition of enzymes like ache and bche can impact thecholinergic pathway , which plays a vital role in muscle function, pain response, and cognitive function .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and bbb permeability . These properties can significantly impact the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The inhibition of enzymes like ache and bche can lead to an accumulation of neurotransmitters, affecting nerve signal transmission .

properties

IUPAC Name |

N-(4-acetylphenyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11(21)12-7-9-13(10-8-12)18-17(22)16-14-5-3-4-6-15(14)20(2)19-16/h3-10H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSFLJYTFDMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)

![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)

![3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one](/img/structure/B2439304.png)

![6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2439308.png)

![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)